4-[2-(2,4-dimethylbenzoyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzonitrile
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Overview
Description
4-[2-(2,4-dimethylbenzoyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzonitrile is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzothiazine core, which is known for its diverse biological activities, and a benzonitrile group, which can influence its reactivity and interaction with other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2,4-dimethylbenzoyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzonitrile typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the Benzothiazine Core: This step involves the cyclization of a suitable precursor, such as 2-aminothiophenol, with a fluorinated benzoyl chloride under acidic conditions to form the benzothiazine ring.
Introduction of the Dimethylbenzoyl Group: The dimethylbenzoyl group is introduced via Friedel-Crafts acylation, using 2,4-dimethylbenzoyl chloride and a Lewis acid catalyst like aluminum chloride.
Attachment of the Benzonitrile Group: The final step involves the nucleophilic substitution of a suitable benzonitrile derivative onto the benzothiazine core, often facilitated by a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[2-(2,4-dimethylbenzoyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, which may reduce the nitrile group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine-substituted positions, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted derivatives with nucleophiles attached to the benzothiazine core.
Scientific Research Applications
4-[2-(2,4-dimethylbenzoyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-[2-(2,4-dimethylbenzoyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s benzothiazine core can interact with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function. The presence of the fluorine and nitrile groups can enhance its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- 4-[2-(2,4-dimethylbenzoyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoic acid
- 4-[2-(2,4-dimethylbenzoyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzamide
Uniqueness
4-[2-(2,4-dimethylbenzoyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the nitrile group, in particular, differentiates it from similar compounds, potentially offering unique interactions with biological targets and distinct synthetic applications.
Properties
IUPAC Name |
4-[2-(2,4-dimethylbenzoyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazin-4-yl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17FN2O3S/c1-15-3-9-20(16(2)11-15)24(28)23-14-27(19-7-4-17(13-26)5-8-19)21-12-18(25)6-10-22(21)31(23,29)30/h3-12,14H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGGNRDNMFQXXEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)F)C4=CC=C(C=C4)C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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